5-Hydrazinyl-2-methoxypyridine hydrochloride
Overview
Description
5-Hydrazinyl-2-methoxypyridine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . In the first stage, sodium nitrite is added to a solution of 5-amino-2-methoxypyridine in concentrated hydrochloric acid under ice cooling . The mixture is then stirred at the same temperature for 30 minutes . In the second stage, a solution of tin (II) chloride dihydrate in concentrated hydrochloric acid is added to the reaction liquid at an inner temperature of about 10°C . The mixture is then stirred at room temperature for 2 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N3O.ClH/c1-10-6-3-2-5(9-7)4-8-6;/h2-4,9H,7H2,1H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 175.62 .Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
5-Hydrazinyl-2-methoxypyridine hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds. It participates in reactions that lead to the formation of 5-aminopyrazole derivatives and 5-pyrazolone derivatives, highlighting its utility in constructing complex molecular architectures with potential biological activities. For example, α-Cyano-β-methoxy-β-alkylacrylic esters react with hydrazine to yield β-hydrazino intermediates, which can cyclize to form 5-aminopyrazole or 5-pyrazolone derivatives depending on the reaction conditions (H. Baba et al., 1969). Such transformations underscore the flexibility and reactivity of hydrazinyl-methoxypyridine derivatives in organic synthesis, enabling the creation of compounds with varied biological and chemical properties.
Chemical Structure and Properties Analysis
The structural and spectral analysis of pyridine derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile reveals detailed insights into their chemical behavior and interactions. X-ray diffraction, FT-IR, NMR, and UV–vis absorption spectroscopy provide a comprehensive understanding of their molecular structure, hydrogen bonding patterns, and electronic properties. Such studies are crucial for elucidating the fundamental characteristics that govern the reactivity and potential applications of these compounds in various scientific domains (Marina Tranfić et al., 2011).
Biological Activity and Drug Design
Pyridine derivatives synthesized from this compound are explored for their biological activities, including their potential as anticancer agents. The synthesis of specific pyridine derivatives and their testing against various tumor models demonstrate the role of such compounds in the development of new therapeutic agents. For instance, the exploration of pyrido[4,3-b]benzo[e]- and -benzo[g]indoles for their antitumor activity showcases the potential of hydrazinyl-methoxypyridine derivatives in medicinal chemistry and drug design (C. Nguyen et al., 1990).
Corrosion Inhibition
The application of pyridine derivatives extends to the field of corrosion science, where compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrate significant corrosion inhibition efficiency on mild steel in hydrochloric acid medium. This highlights the potential of this compound derivatives in industrial applications, particularly in protecting metal surfaces against corrosive environments (F. Bentiss et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-10-6-3-2-5(9-7)4-8-6;/h2-4,9H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBNHMWUFAOTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630493 | |
Record name | 5-Hydrazinyl-2-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179543-88-5 | |
Record name | 5-Hydrazinyl-2-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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